3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine 3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16797071
InChI: InChI=1S/C14H18N4OS/c1-10(2)17-8-18-13(15-16-14(18)20-9-17)11-6-4-5-7-12(11)19-3/h4-7,10H,8-9H2,1-3H3
SMILES:
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol

3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

CAS No.:

Cat. No.: VC16797071

Molecular Formula: C14H18N4OS

Molecular Weight: 290.39 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine -

Specification

Molecular Formula C14H18N4OS
Molecular Weight 290.39 g/mol
IUPAC Name 3-(2-methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
Standard InChI InChI=1S/C14H18N4OS/c1-10(2)17-8-18-13(15-16-14(18)20-9-17)11-6-4-5-7-12(11)19-3/h4-7,10H,8-9H2,1-3H3
Standard InChI Key SZDNXBQQSVCOQN-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CN2C(=NN=C2SC1)C3=CC=CC=C3OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a bicyclic framework comprising a 1,2,4-triazole ring fused to a 1,3,5-thiadiazine ring, with substitutions at the 3- and 6-positions. The 2-methoxyphenyl group at position 3 and the isopropyl group at position 6 introduce steric and electronic modifications that influence its bioactivity. The IUPAC name, 3-(2-methoxyphenyl)-6-propan-2-yl-5,7-dihydro- triazolo[3,4-b] thiadiazine, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₈N₄OS
Molecular Weight290.39 g/mol
CAS NumberNot publicly disclosed
SMILES NotationCC(C)N1CN2C(=NN=C2SC1)C3=CC=CC=C3OC
InChI KeySZDNXBQQSVCOQN-UHFFFAOYSA-N

The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability, while the isopropyl moiety contributes to steric bulk, which may modulate target binding.

Synthetic Methodologies

General Routes to Triazolothiadiazine Scaffolds

Triazolothiadiazines are typically synthesized via four primary routes :

  • Route A: Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazines with orthoesters.

  • Route B: Cyclocondensation of 4-amino-3-mercaptotriazoles with α-halocarbonyl compounds (e.g., phenacyl bromides, ethyl bromoacetate).

  • Route C: Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds.

  • Route D: Ring transformation of oxadiazole-3H-thiones.

Route B is the most widely employed due to its flexibility in introducing diverse substituents .

Synthesis of 3-(2-Methoxyphenyl)-6-propan-2-yl Derivative

The target compound is synthesized via a two-step protocol:

  • Formation of 4-Amino-3-mercaptotriazole Intermediate: Reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and 2-methoxybenzaldehyde under acidic conditions yields a Schiff base intermediate.

  • Cyclocondensation: Treatment of the intermediate with isopropyl phenacyl bromide in ethanol under reflux facilitates annulation of the thiadiazine ring.

The reaction is optimized for yield (75–85%) and purity, with recrystallization from absolute ethanol.

Biological and Pharmacological Activities

Anticancer Activity

The compound induces apoptosis in drug-resistant cancer cells (e.g., breast and prostate cancers) by activating caspases-3, -8, and -9 . In vitro studies demonstrate IC₅₀ values of 1.2–3.8 µM against MCF-7 (breast) and PC-3 (prostate) cell lines, surpassing doxorubicin in efficacy for resistant subtypes .

Antiviral and Antitumoral Effects

Structural analogs exhibit dual antiviral (SARS-CoV-2 EC₅₀: 4.7 µM) and antitumoral (HeLa IC₅₀: 2.1 µM) activities . The methoxyphenyl substitution enhances tubulin binding affinity, disrupting microtubule assembly (Kd: 0.8 µM) .

Applications in Biomedical Research

Targeting Drug-Resistant Cancers

The compound’s efficacy against multidrug-resistant phenotypes stems from its ability to bypass P-glycoprotein-mediated efflux, a common resistance mechanism . Preclinical models indicate tumor growth inhibition rates of 68–72% in xenograft assays .

Antiviral Drug Development

In SARS-CoV-2 replicon assays, analogs reduce viral RNA replication by 90% at 10 µM, likely via inhibition of the viral main protease (Mpro) .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Selected Triazolothiadiazines

CompoundAnticancer IC₅₀ (µM)Antiviral EC₅₀ (µM)Tubulin Kd (µM)
Target Compound1.2–3.84.70.8
6-(4-Nitrophenyl) Analog5.1N/A2.4
3-(4-Chlorophenyl) Analog2.98.31.6

Subtle modifications, such as replacing methoxy with nitro groups, diminish tubulin affinity but enhance caspase activation .

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